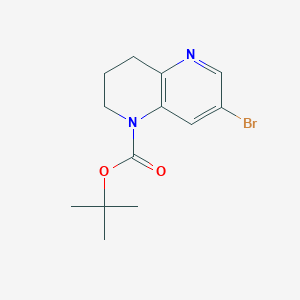
Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydro-naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a naphthyridine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process. The esterification step may require acidic or basic conditions to promote the formation of the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the dihydro-naphthyridine core to a fully saturated naphthyridine.
Oxidation Reactions: Oxidation can lead to the formation of naphthyridine derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthyridine derivative, while reduction can produce a fully saturated naphthyridine compound.
科学研究应用
Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the naphthyridine core play crucial roles in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-bromobenzoate
- Tert-butyl 3-bromo-2,4-dihydroxybenzoate
- Tert-butyl 5-bromo-2-hydroxybenzoate
Uniqueness
Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its specific structural features, such as the dihydro-naphthyridine core and the position of the bromine atom
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
tert-butyl 7-bromo-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-10-11(16)7-9(14)8-15-10/h7-8H,4-6H2,1-3H3 |
InChI 键 |
XBFUZZLWSHHCIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



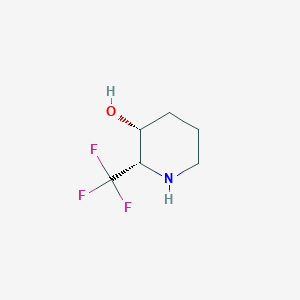
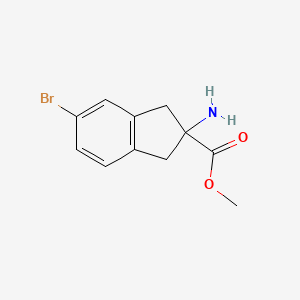
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
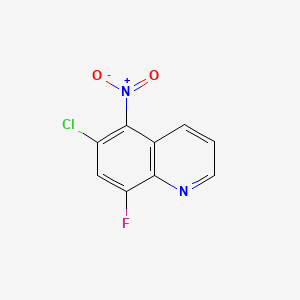
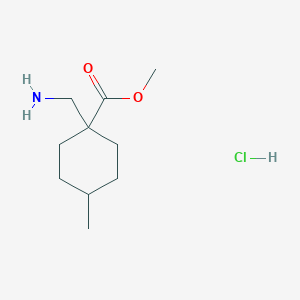
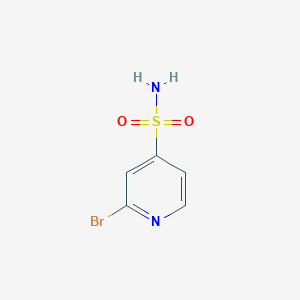
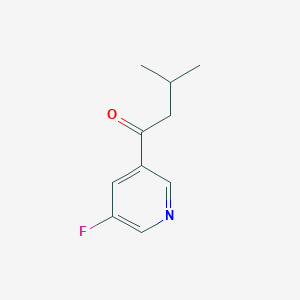

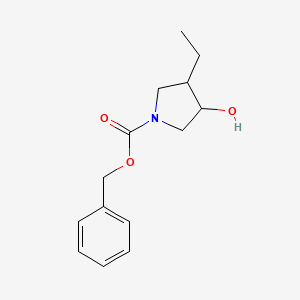
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
